Benzohydrazide Benzohydrazide Benzohydrazide is a carbohydrazide. It derives from a benzoic acid.
Brand Name: Vulcanchem
CAS No.: 106731-53-7
VCID: VC20747569
InChI: InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
SMILES: C1=CC=C(C=C1)C(=O)NN
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

Benzohydrazide

CAS No.: 106731-53-7

Cat. No.: VC20747569

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Benzohydrazide - 106731-53-7

CAS No. 106731-53-7
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name benzohydrazide
Standard InChI InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Standard InChI Key WARCRYXKINZHGQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NN
Canonical SMILES C1=CC=C(C=C1)C(=O)NN
Boiling Point 267 °C (decomposes)
Colorform Plates from wate
Melting Point 115.0 °C
115 °C

Chemical Structure and Properties

Benzohydrazide, also known as benzoic-hydrazide, possesses a molecular weight of 136.154 g/mol and melting point of 115°C . The compound features a benzoyl group attached to a hydrazine moiety, creating a reactive structure that readily participates in numerous chemical transformations. This arrangement of atoms provides multiple reaction sites that contribute to its versatility as a synthetic building block.

Molecular Characteristics

The chemical formula C₇H₈N₂O represents benzohydrazide's composition with a benzene ring connected to the hydrazide functional group. The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl group enables diverse reaction pathways that are exploited in medicinal chemistry and organic synthesis. The compound's structure facilitates hydrogen bonding and coordination with metal ions, properties that are valuable in designing biologically active derivatives.

Synthesis Methods

Conventional Synthetic Approaches

The primary synthetic route to benzohydrazide involves the reaction of benzoic acid derivatives with hydrazine hydrate. The general reaction can be represented as:

C₆H₅COOCH₃ + NH₂NH₂ → C₆H₅CONHNH₂ + CH₃OH

The conventional method typically follows these steps:

  • Mixing methyl benzoate (1.35 mL, 0.01 mol) with hydrazine hydrate (0.58 mL, 0.012 mol) in a flat-bottomed flask

  • Refluxing the mixture for approximately 2 hours

  • Cooling to room temperature to obtain a white precipitate

  • Filtering and thoroughly washing with water

Microwave-Assisted Synthesis

Modern synthetic approaches have employed microwave technology to enhance reaction efficiency:

  • Combining methyl benzoate (1.35 mL, 0.01 mol) with hydrazine hydrate (0.583 mL, 0.012 mol) in a beaker

  • Refluxing at 350 W for 2 minutes

  • Adding 1 mL of ethanol and subjecting to further microwave irradiation for one additional minute at 500 W

  • Washing the resulting white precipitate with water and recrystallizing from ethanol

This microwave-assisted method significantly reduces reaction time from hours to minutes while maintaining product quality.

Comparison of Synthesis Methods

Table 1: Comparison of Conventional and Microwave Methods for Benzohydrazide Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time2 hours3 minutes
Energy ConsumptionHigherLower
Temperature ControlLess preciseMore precise
YieldStandardTypically higher
Solvent RequirementsHigherLower
Equipment ComplexityLowerHigher

Chemical Reactivity Profile

Acylation Reactions

Benzohydrazide undergoes acylation to form 1,2-diacylhydrazines or hydrazones, depending on the specific reaction conditions employed. The most common acylation reactions involve:

  • Reagents: Acyl chlorides (e.g., 4-fluorobenzoyl chloride)

  • Conditions: Low temperature (0–5°C) in THF to suppress disubstitution

  • Mechanism: Nucleophilic substitution at the hydrazide nitrogen

Schiff Base Formation

This compound readily reacts with aldehydes to form Schiff bases, which are critical intermediates in coordination chemistry and pharmaceutical development:

  • Reagents: Various aldehydes (e.g., 2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde)

  • Conditions: Typically performed in alcoholic solvents (methanol/ethanol) with catalytic glacial acetic acid

  • Products: N'-benzylidene-benzohydrazide derivatives with varied substitution patterns

These reactions form the basis for synthesizing many biologically active derivatives of benzohydrazide as described in the literature.

Biological Activities and Therapeutic Applications

Antimicrobial Properties

Benzohydrazide derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Novel imidazo[1,2-a]pyrimidin-2-yl)methylene)benzohydrazides synthesized from 2-aminopyrimidine exhibited excellent antibacterial activity, with compounds 5c, 5d, 5g, 5i, and 5j showing particularly promising results against various bacterial strains .

Additionally, quinaxaline-benzohydrazides synthesized through condensation of quinoxaline-2-carboxaldehyde with various benzohydrazides in ethanol demonstrated significant antibacterial potential. Compounds 6c, 6d, and 6h exhibited superior activity compared to other synthesized analogs in the series .

Antifungal Activity

Recent research has revealed remarkable antifungal properties in benzohydrazide derivatives. A 2025 study reported the synthesis of 38 new benzohydrazide derivatives bearing the 4-aminoquinazoline moiety that exhibited extraordinary fungicidal activities against agricultural phytopathogenic fungi. Notable compounds A5, A6, A11, and A17 demonstrated EC₅₀ values of 0.66, 0.71, 0.40, and 0.42 μg/mL against Colletotrichum gloeosporioides, comparable to boscalid (0.36 μg/mL) and significantly superior to carbendazim (6.96 μg/mL) .

Compound A6, featuring a 3,4-difluorophenyl group, showed exceptional broad-spectrum antifungal effects with EC₅₀ values ranging from 0.63 to 3.82 μg/mL against eight tested fungi. In vivo assays confirmed its efficacy, with curative and protective activities of 72.6% and 78.9% at 200 μg/mL against Rhizoctonia solani-caused rice sheath blight, outperforming boscalid (70.7% and 65.2%, respectively) .

Table 2: Antifungal Activity of Selected Benzohydrazide Derivatives Against Colletotrichum gloeosporioides

CompoundEC₅₀ (μg/mL)Structure Feature
A50.66Aminoquinazoline moiety
A60.713,4-difluorophenyl group
A110.40Aminoquinazoline moiety
A170.42Aminoquinazoline moiety
Boscalid (reference)0.36Commercial fungicide
Carbendazim (reference)6.96Commercial fungicide

Mechanism of Action Studies

Detailed investigations into the mechanism of action revealed that compound A6 disrupts cell membrane integrity of R. solani, as evidenced by relative conductivity measurements, cellular content leakage, fluorescence microscopy, and scanning electron microscopy observations. The compound also exhibits effective inhibition of succinate dehydrogenase (SDH) from R. solani with an IC₅₀ of 11.02 μM, slightly weaker than the SDH inhibitor boscalid (5.17 μM) .

Molecular docking analysis demonstrated that compound A6 forms strong interactions with key residues of the SDH enzyme through hydrogen bonding, electrostatic interactions, and π-cation interactions. Safety assessments confirmed that compound A6 is environmentally friendly, posing minimal risk to rice crops and honeybees .

Novel Derivatives and Structure-Activity Relationships

Aryl/Heteroaryl Benzohydrazide Derivatives

A series of novel aryl/heteroaryl benzohydrazide (3a–d) and aryl/heteroaryl phenylacetamide derivatives (5a–g) have been developed as broad-spectrum antibacterial agents. Among these, compounds 3b (MIC 0.7 μg/mL) and 3c (MIC 0.6 μg/mL) exhibited potent activity against a panel of organisms, particularly S. aureus .

Time-kill studies confirmed the bactericidal activity of 3b and 3c against S. aureus, attributed to the conjoined benzothiazole and benzohydrazide moieties in their structures. Extra-precision docking studies revealed that compound 3c exhibited higher binding affinity (-6.23 kcal/mol) against S. aureus ParE (SaParE) .

N'-benzylidene-4-(tert-butyl)benzohydrazide Derivatives

Twenty-three new N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives (4–26) have been synthesized through condensation of aromatic aldehydes with 4-(t-Bu)benzohydrazide in the presence of methanol and glacial acetic acid. The synthetic route involved:

  • Synthesis of methyl 4-tert-butylbenzoate (2) from 4-(t-Bu)benzoic acid (1) by refluxing in methanol

  • Reaction of methyl 4-tert-butylbenzoate (2) with hydrazine hydrate to produce the corresponding hydrazide 3

  • Condensation of diverse substituted aromatic aldehydes with 4-(tBu)benzohydrazide to obtain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives 4–26

Table 3: Structure-Activity Relationship Patterns in Benzohydrazide Derivatives

Structural ModificationBiological EffectRepresentative Compounds
3,4-difluorophenyl groupEnhanced antifungal activityA6
Benzothiazole moietyImproved antibacterial activity3b, 3c
Methoxy substitutionModerate to good antibacterial activity5c, 6h
Nitro substitutionEnhanced antimicrobial properties5d
Fluorine substitutionBroad-spectrum antimicrobial effect5j, A6

Synthetic Applications in Drug Development

Design Principles for Benzohydrazide-Based Therapeutics

Drug design utilizing benzohydrazide scaffolds typically follows these principles:

  • Incorporation of essential aryl or heteroaryl groups responsible for specific biological activities

  • Manipulation of substituents to modulate pharmacokinetic properties

  • Introduction of bioisosteres to enhance target selectivity

  • Optimization of hydrogen-bonding capacity to improve binding affinity

These principles have guided the development of benzohydrazide derivatives with enhanced potency and selectivity against various targets.

Target-Based Design Approaches

Recent molecular docking studies and binding free energy calculations revealed that certain benzohydrazide derivatives may target bacterial ParE enzyme to elicit antibacterial properties. Compound 3c demonstrated higher binding affinity against S. aureus ParE, with molecular dynamics simulation over 50 ns confirming the stability of its predicted binding conformation .

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